5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one

Asymmetric Synthesis Chiral Auxiliary Stereocontrol

Traditional Evans auxiliaries suffer from ring-opening degradation and limited stereocontrol. This 5,5-dimethyl-substituted 'SuperQuat' eliminates these limitations. - Diastereoselectivity ≥96% de in enamide epoxidations & conjugate additions - gem-Dimethyl group blocks endocyclic cleavage, enabling higher auxiliary recovery - Applied in total synthesis of (-)-Aplysillamide B; suitable for multi-step API sequences

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 22200-16-4
Cat. No. B1593987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one
CAS22200-16-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(O1)C2=CC=CC=C2)C
InChIInChI=1S/C11H13NO2/c1-11(2)10(13)12-9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)
InChIKeyLDACHRXRCDVOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one: A Superior Chiral Auxiliary


5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one (also known as 4-phenyl-5,5-dimethyloxazolidin-2-one) belongs to the 'SuperQuat' class of chiral auxiliaries, which are designed to overcome the limitations of traditional Evans oxazolidinones [1]. Characterized by a gem-dimethyl group at the C(5) position and a phenyl group at C(4), this compound exhibits a unique conformational bias that enhances stereocontrol in a wide range of asymmetric transformations [2]. It serves as an effective chiral auxiliary for stereoselective conjugate additions, enolate alkylations, and other bond-forming reactions, making it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals and natural products [3].

Superiority of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one Over Evans Auxiliaries


Direct substitution with standard Evans oxazolidinones (e.g., 4-benzyl- or 4-phenyl-2-oxazolidinone) is not equivalent, as these lack the critical gem-dimethyl group at C(5). This substitution has two profound effects: (i) it imposes a conformational bias on the C(4)-stereodirecting group, which is essential for achieving high diastereofacial selectivity [1]; and (ii) it sterically blocks endocyclic nucleophilic attack, preventing the undesired ring-opening cleavage that plagues Evans auxiliaries under basic conditions [2]. Consequently, reactions employing this SuperQuat auxiliary consistently deliver higher diastereoselectivities and allow for cleaner, higher-yielding auxiliary cleavage and recovery, as quantified in the evidence below.

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one vs. Analog Chiral Auxiliaries


Superior Conformational Bias for Enhanced Stereocontrol

The gem-dimethyl group at C(5) of the oxazolidinone ring forces the C(4)-phenyl substituent into a single, well-defined conformation, providing a more rigid and predictable chiral environment. This conformational bias is absent in 4-phenyl-oxazolidin-2-one (Evans auxiliary). The impact is demonstrated in the 4-isopropyl analogue: the 5,5-dimethyl-4-isopropyl combination mimics a bulkier 4-tert-butyl group, leading to higher stereocontrol than the simple 4-isopropyloxazolidinone [1].

Asymmetric Synthesis Chiral Auxiliary Stereocontrol

Resistance to Endocyclic Cleavage: Enabling Milder Auxiliary Removal

The gem-dimethyl group at C(5) sterically shields the endocyclic carbonyl, preventing undesired nucleophilic attack. This is a critical advantage over standard Evans oxazolidinones, which are prone to endocyclic ring-opening under basic conditions (e.g., with LiOH) [1]. Direct comparison of N-hydrocinnamoyl derivatives shows that while the 5,5-dimethyloxazolidin-2-one undergoes selective reduction to a stable N-1′-hydroxyalkyl derivative with DIBAL-H, the 4,4-dimethyloxazolidin-2-one analogue yields a complex mixture including endocyclic cleavage products under identical conditions [2].

Chiral Auxiliary Cleavage Process Chemistry Recyclability

High Diastereoselectivity in Enamide Epoxidation

Homochiral enamides derived from (S)-4-phenyl-5,5-dimethyl-oxazolidin-2-one undergo highly diastereoselective epoxidation with dimethyldioxirane (DMDO) [1]. Subsequent reductive cleavage of the isolated 1′-m-chlorobenzoyl-2′-hydroxy derivatives yields homochiral 1,2-diols with ≥96% ee [1]. This level of stereocontrol is a hallmark of the SuperQuat system and surpasses the performance of many simpler auxiliaries in similar epoxidation reactions.

Epoxidation Diastereoselectivity Enamide

Effectiveness in Michael and Conjugate Additions

(R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one has been explicitly shown to be an effective chiral auxiliary for stereoselective conjugate additions to attached α,β-unsaturated N-acyl moieties [1]. Its utility is further demonstrated by its use in the asymmetric synthesis of the complex natural product (-)-Aplysillamide B [2], a testament to its robustness in multi-step syntheses. This specific auxiliary has been highlighted as providing the best results in allylation reactions compared to other oxazolidinones [3].

Michael Addition Conjugate Addition Asymmetric Synthesis

5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one Application Scenarios


Stereoselective Synthesis of Natural Products and APIs

The high and predictable diastereoselectivity conferred by this auxiliary, as evidenced in enamide epoxidations (≥96% de) and conjugate additions, makes it the preferred choice for constructing the complex stereochemical frameworks found in natural products and active pharmaceutical ingredients (APIs) [1]. Its successful application in the total synthesis of (-)-Aplysillamide B demonstrates its robustness and reliability in multi-step sequences [2].

Robust and Recyclable Auxiliaries for Process Chemistry

The gem-dimethyl group's protection of the endocyclic carbonyl prevents the ring-opening degradation that limits the use of traditional Evans auxiliaries in large-scale processes [1]. This allows for milder, more selective auxiliary cleavage and higher recovery yields, translating directly into lower cost and reduced waste generation—a critical factor in industrial process chemistry [2].

Conformationally Biased Reaction Systems

For transformations where high stereocontrol is paramount and the reaction outcome is sensitive to the chiral environment, the unique conformational bias of this 5,5-dimethyl substituted auxiliary offers a distinct advantage [1]. The gem-dimethyl group locks the C(4)-phenyl substituent into a single reactive conformation, providing a more rigid and predictable transition state compared to conformationally flexible auxiliaries, thereby maximizing stereoselectivity [2].

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